molecular formula C21H18N4O B11278199 [7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone

[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B11278199
M. Wt: 342.4 g/mol
InChI Key: HWBGBZAKEZECMT-UHFFFAOYSA-N
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Description

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazolo[1,5-a]pyrimidine core, and a pyrrolidine moiety. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Pyrrolidine Moiety: The final step involves the addition of the pyrrolidine group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell surface receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone stands out due to its unique combination of structural elements. The presence of the naphthalene ring, pyrazolo[1,5-a]pyrimidine core, and pyrrolidine moiety imparts distinct chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

(7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H18N4O/c26-21(24-11-3-4-12-24)18-14-20-22-10-9-19(25(20)23-18)17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

HWBGBZAKEZECMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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